An In-depth Technical Guide to ortho-Cyclopropylbenzylamine Hydrochloride
An In-depth Technical Guide to ortho-Cyclopropylbenzylamine Hydrochloride
This guide provides a comprehensive technical overview of ortho-cyclopropylbenzylamine hydrochloride, a molecule of interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, the strategic importance of its structural motifs, plausible synthetic routes, and its potential applications, grounded in established scientific principles.
Core Molecular Identity
ortho-Cyclopropylbenzylamine, systematically named (2-cyclopropylphenyl)methanamine, is a primary amine featuring a cyclopropyl group at the ortho position of the benzyl ring. The hydrochloride salt is the protonated form, which typically enhances stability and aqueous solubility.
Quantitative Data Summary
| Property | Free Base ((2-cyclopropylphenyl)methanamine) | Hydrochloride Salt |
| Molecular Formula | C₁₀H₁₃N[1] | C₁₀H₁₄ClN[2] |
| Molecular Weight | 147.22 g/mol [1] | 183.68 g/mol [2] |
| CAS Number | 118184-66-0[1] | 118184-64-8[1] |
| Appearance | Colorless to yellow liquid | Typically a solid |
| Storage Conditions | 2-8°C, inert atmosphere, protected from light[1] | Room temperature, sealed in a dry environment |
Scientific Rationale: The Cyclopropyl and Benzylamine Moieties in Drug Design
The structure of ortho-cyclopropylbenzylamine hydrochloride combines two pharmacologically significant motifs: the cyclopropyl ring and the benzylamine scaffold. Understanding the contribution of each is key to appreciating the molecule's potential.
The Strategic Value of the Cyclopropyl Group
The cyclopropyl group is increasingly utilized in drug design to overcome common hurdles in discovery and development.[3] Its unique electronic and conformational properties can profoundly influence a molecule's biological profile.
Key Contributions of the Cyclopropyl Moiety:
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Metabolic Stability: The high C-H bond dissociation energy within the strained cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can increase the half-life of a drug candidate.
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Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding with its target receptor.
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Improved Physicochemical Properties: Incorporation of a cyclopropyl group can modulate lipophilicity, permeability, and solubility, which are critical for oral bioavailability and brain permeability.
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Reduced Off-Target Effects: By fine-tuning the shape and electronic distribution of a molecule, the cyclopropyl group can enhance selectivity for the intended biological target, thereby reducing the risk of off-target toxicities.
Caption: Benefits of Cyclopropyl Moiety in Drug Design.
The Benzylamine Scaffold
Benzylamine is a versatile scaffold found in a wide array of biologically active compounds.[4] It serves as a crucial building block for pharmaceuticals targeting various conditions. The primary amine group can act as a hydrogen bond donor and acceptor, and as a basic center, it can engage in ionic interactions with biological targets such as receptors and enzymes.[4][5]
Synthesis and Methodologies
Proposed Synthetic Workflow: Reductive Amination
This two-step sequence involves the formation of an imine from 2-cyclopropylbenzaldehyde and ammonia, followed by in-situ reduction to the target primary amine. The final step is salt formation with hydrochloric acid.
Caption: Proposed Synthesis of ortho-Cyclopropylbenzylamine HCl.
Experimental Protocol (Representative)
Objective: To synthesize (2-cyclopropylphenyl)methanamine hydrochloride from 2-cyclopropylbenzaldehyde.
Materials:
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2-cyclopropylbenzaldehyde
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Ammonium acetate or ammonia in methanol (7N solution)
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Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
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Methanol (anhydrous)
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Dichloromethane (DCM, anhydrous)
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Hydrochloric acid (2M solution in diethyl ether or isopropanol)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Imine Formation:
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To a solution of 2-cyclopropylbenzaldehyde (1.0 eq) in anhydrous methanol, add ammonium acetate (5-10 eq) or a 7N solution of ammonia in methanol (5-10 eq).
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Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or GC-MS.
-
-
Reduction:
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Cool the reaction mixture to 0°C in an ice bath.
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Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C. Caution: Hydrogen gas evolution.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours or until completion.
-
-
Work-up and Isolation (Free Base):
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Quench the reaction by slowly adding water.
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Reduce the volume of methanol under reduced pressure.
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Partition the residue between dichloromethane and water.
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Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude (2-cyclopropylphenyl)methanamine as an oil.
-
-
Salt Formation:
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Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
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Slowly add a 2M solution of HCl in diethyl ether or isopropanol with stirring.
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The hydrochloride salt should precipitate out of the solution.
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Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain ortho-cyclopropylbenzylamine hydrochloride.
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Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Melting point analysis can also be used to assess purity.
Potential Applications in Research and Development
Given the known bioactivities of related compounds, ortho-cyclopropylbenzylamine HCl is a valuable building block for the synthesis of novel therapeutic agents. Its structure suggests potential for interaction with a variety of biological targets, particularly within the central nervous system. For instance, cyclopropylamine derivatives are found in monoamine oxidase inhibitors (MAOIs), which are used to treat depression.[6] The benzylamine core is present in compounds with diverse pharmacological activities, including antifungal and antibacterial properties.[4]
Researchers can use this molecule as a starting point or fragment in the design of new chemical entities targeting:
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Neurological disorders
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Infectious diseases
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Oncology
Safety and Handling
Hazard Statements (based on related compounds):
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May be harmful if swallowed, in contact with skin, or if inhaled.
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Causes skin irritation and serious eye damage.[7]
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May cause respiratory irritation.
Precautionary Measures:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
References
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Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]
- Peters, U. (2019). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
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PubChem. N-Cyclopropylbenzenemethanamine. Available at: [Link]
-
Wu, G. et al. (2016). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. 118184-66-0|(2-Cyclopropylphenyl)methanamine|BLD Pharm [bldpharm.com]
- 2. 844470-80-0|(S)-Cyclopropyl(phenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. N-Cyclopropyl-benzylamine 95% | CAS: 13324-66-8 | AChemBlock [achemblock.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 6. longdom.org [longdom.org]
- 7. enamine.enamine.net [enamine.enamine.net]
